molecular formula C16H12BrN3O3 B2417332 4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-25-5

4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2417332
CAS No.: 865286-25-5
M. Wt: 374.194
InChI Key: CKAYZJJRICKQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities. This compound is intended for research purposes to investigate its potential as a therapeutic agent, particularly in oncology and infectious disease. The 1,3,4-oxadiazole core is a privileged structure in drug discovery. Research on analogous compounds has demonstrated that this class can exhibit potent anticancer activity through the inhibition of key enzymes involved in cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, structurally similar N -(1,3,4-oxadiazol-2-yl)benzamide derivatives have shown highly promising antibacterial properties. These analogs have displayed potent activity against challenging Gram-negative pathogens like Neisseria gonorrhoeae , including drug-resistant strains, as well as against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the 1,3,4-oxadiazole ring contributes to significant resonance energy, enhancing the molecule's metabolic stability and making it a valuable template for developing robust pharmacological agents . This product is provided For Research Use Only. It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-22-13-4-2-3-11(9-13)15-19-20-16(23-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAYZJJRICKQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Acylhydrazides

The most prevalent method for 1,3,4-oxadiazole synthesis involves cyclodehydration of acylhydrazides using POCl₃ or tosyl chloride. For 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Intermediate A ):

Procedure :

  • Substrate Preparation : 3-Methoxybenzoic acid hydrazide is synthesized by refluxing 3-methoxybenzoic acid with hydrazine hydrate in ethanol.
  • Cyclization : The hydrazide (1.0 equiv) is treated with POCl₃ (2.5 equiv) in anhydrous dichloromethane at 0–5°C for 2 hours, followed by gradual warming to room temperature.
  • Workup : The mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate.

Yield : 89–92%
Key Data :

  • ¹H NMR (CDCl₃) : δ 3.85 (s, 3H, OCH₃), 7.12–7.45 (m, 4H, Ar-H), 5.21 (br s, 2H, NH₂).
  • MS (ESI+) : m/z 206.1 [M+H]⁺.

One-Pot Copper-Catalyzed Coupling

A streamlined approach employs copper(I) iodide and 1,10-phenanthroline to couple carboxylic acids with aryl halides:

Procedure :

  • Reaction Setup : 3-Methoxybenzoic acid (1.0 equiv), N-isopropyl-N-(trimethylsilyl)thiophosphoramide (NIITP, 1.1 equiv), and CuI (20 mol%) in 1,4-dioxane.
  • Cyclization : Heated at 80°C for 3 hours to form the oxadiazole-thiophosphate intermediate.
  • Aryl Coupling : Addition of 1-bromo-3-methoxybenzene (2.5 equiv) and Cs₂CO₃ (1.5 equiv) at 120°C for 17 hours.

Yield : 78–85%
Advantages : Avoids isolation of intermediates and enables direct incorporation of the 3-methoxyphenyl group.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield (%) Advantages Limitations
POCl₃ Cyclization POCl₃, CH₂Cl₂, 0–25°C 89–92 High yield, scalable Corrosive reagents
One-Pot Cu Catalysis CuI, NIITP, 120°C 78–85 No intermediate isolation Requires inert atmosphere
Schotten-Baumann 4-BrBzCl, Et₃N, THF 65–72 Simple setup Acid chloride sensitivity
Ullmann Coupling Cu(OAc)₂, DMAP, DMF, 100°C 58–64 Tolerates sensitive functional groups Lower yield, multi-step synthesis

Mechanistic Insights and Optimization Strategies

Cyclodehydration Mechanism

POCl₃ activates the carbonyl group of acylhydrazides, facilitating nucleophilic attack by the adjacent amine and subsequent cyclization with elimination of HCl and H₃PO₄.

Copper-Mediated Cross-Coupling

The one-pot method leverages Cu(I) to oxidize the thiophosphate intermediate, generating a reactive oxadiazole-copper complex that couples with aryl halides via a single-electron transfer (SET) mechanism.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-methoxyphenyl)benzamide
  • N-(4-bromophenyl)-3-methoxybenzamide

Uniqueness

4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various applications.

Biological Activity

4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 865286-25-5) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12BrN3O3. The compound features a bromine atom and a methoxy group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC16H12BrN3O3
Molecular Weight366.19 g/mol
CAS Number865286-25-5

Synthesis

The synthesis of this compound typically involves the reaction between a suitable benzamide derivative and an oxadiazole precursor. This can be achieved through various methods including:

  • Condensation Reactions : Utilizing dehydrating agents such as phosphorus oxychloride.
  • Reflux Conditions : Ensuring that the reaction proceeds at elevated temperatures to enhance yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effectiveness against various cancer cell lines:

  • Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of cell growth in non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.
  • Mechanism of Action : It is believed to act by inhibiting specific kinases involved in tumor proliferation and survival pathways.

Case Studies

A notable study focused on the synthesis and evaluation of related benzamide derivatives as fibroblast growth factor receptor (FGFR) inhibitors. The findings indicated that certain derivatives showed promising activity against NSCLC cells, suggesting that structural modifications could enhance efficacy:

  • Compound C9 : Exhibited potent inhibition against five NSCLC cell lines with FGFR1 amplification, showcasing an IC50 value that indicates effective cytotoxicity.

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Targeting specific kinases or enzymes that play crucial roles in cancer cell signaling.
  • Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cells through caspase activation and modulation of p53 pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other oxadiazole derivatives:

Compound NameIC50 (µM)Activity Type
4-bromo-N-(3,5-dimethoxyphenyl)benzamide10.38FGFR1 Inhibition
This compoundTBDAnticancer Activity

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the oxadiazole ring via cyclization of hydrazide derivatives (e.g., using 3-methoxyphenyl-substituted hydrazides with carbon disulfide or carboxylic acid derivatives under basic conditions) .
  • Step 2: Amide coupling between the oxadiazole intermediate and 4-bromobenzoyl chloride. Pyridine or DMF is often used as a catalyst, with yields heavily dependent on stoichiometry and solvent choice (e.g., dichloromethane vs. THF) .
  • Critical factors: Temperature control (0–25°C), anhydrous conditions, and purification via column chromatography or recrystallization. Reported yields range from 24% to 60% for analogous oxadiazole derivatives .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and substituent positions. Key signals include:
    • Oxadiazole C-2 proton at δ 8.3–8.5 ppm .
    • Methoxy group protons at δ 3.8–3.9 ppm .
  • Mass spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (calc. for C₁₆H₁₁BrN₃O₃: 388.04 g/mol) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for research-grade material) .

Q. What are the key physicochemical properties relevant to solubility and stability in biological assays?

  • LogP: Predicted ~3.5 (similar to analogs with bromine and methoxy groups), indicating moderate lipophilicity .
  • Solubility: Limited in aqueous buffers; DMSO or ethanol is preferred for stock solutions. Stability studies recommend storage at –20°C under inert atmosphere to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action, particularly in enzyme inhibition?

  • Target identification: Computational docking (e.g., AutoDock Vina) against kinases (e.g., GSK-3β) or antimicrobial targets (e.g., InhA) reveals binding modes. For example:
    • The oxadiazole nitrogen forms hydrogen bonds with Val135 in GSK-3β (bond length ~2.85–2.99 Å) .
    • Bromine and methoxyphenyl groups enhance hydrophobic interactions in active sites .
  • Validation: Follow-up assays (e.g., enzymatic inhibition IC₅₀) correlate docking scores with bioactivity .

Q. What strategies resolve contradictions in bioactivity data between in vitro and cell-based assays?

  • Case study: If in vitro enzyme inhibition (e.g., IC₅₀ = 10 µM) does not translate to cell-based efficacy, consider:
    • Membrane permeability: Measure logD (octanol-water distribution coefficient) to assess cellular uptake .
    • Metabolic stability: Incubate with liver microsomes to identify rapid degradation (e.g., via CYP450 oxidation) .
    • Off-target effects: Use chemoproteomics or RNA-seq to identify unintended interactions .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while maintaining Lipinski compliance?

  • Key modifications:
    • Bromine replacement: Replace with electron-withdrawing groups (e.g., CF₃) to enhance target affinity without exceeding logP <5 .
    • Oxadiazole substitution: Introduce sulfonamide or morpholine groups to improve solubility (e.g., via hydrogen bonding) .
  • Validation: Compare IC₅₀ values and ADMET profiles of derivatives .

Q. What crystallographic techniques validate the compound’s solid-state structure, and how do polymorphism issues affect reproducibility?

  • Single-crystal X-ray diffraction: Use SHELXL for refinement. Key metrics:
    • R-factor <0.05 for high-resolution data .
    • Unit cell parameters confirm spatial arrangement of bromine and methoxyphenyl groups .
  • Polymorphism screening: Differential scanning calorimetry (DSC) identifies metastable forms; optimize crystallization solvents (e.g., ethanol/water mixtures) to ensure batch consistency .

Q. How do oxidative/reductive conditions affect the compound’s stability in long-term storage or metabolic pathways?

  • Oxidative degradation: Exposure to H₂O₂ or cytochrome P450 generates sulfoxide or debrominated byproducts. Monitor via LC-MS .
  • Reductive cleavage: Sodium borohydride reduces the oxadiazole ring to hydrazine derivatives, altering bioactivity .
  • Mitigation: Add antioxidants (e.g., BHT) to storage buffers and avoid prolonged light exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.